

PNU-145156E: A Tool for Investigating bFGF-Dependent Angiogenesis

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Compound of Interest

Compound Name: PNU-145156E

Cat. No.: B10784758

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

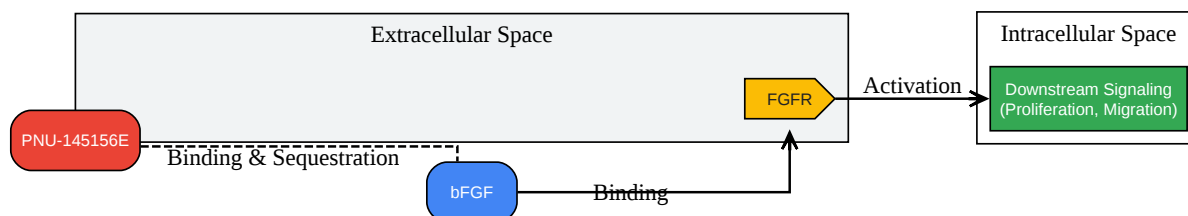
Introduction

PNU-145156E is a novel synthetic molecule that has demonstrated potent anti-angiogenic properties. Its mechanism of action centers on the inhibition of basic Fibroblast Growth Factor (bFGF), a key signaling protein involved in the proliferation and migration of endothelial cells, which are critical processes in the formation of new blood vessels (angiogenesis). By forming a complex with bFGF, **PNU-145156E** effectively prevents the growth factor from binding to its high-affinity receptors on the endothelial cell surface. This blockade disrupts the downstream signaling cascade that promotes angiogenesis, making **PNU-145156E** a valuable tool for studying bFGF-dependent angiogenesis and for the development of anti-angiogenic therapies.

These application notes provide an overview of **PNU-145156E** and detailed protocols for its use in key in vitro and in vivo angiogenesis assays.

Mechanism of Action

PNU-145156E functions as a sequestering agent for bFGF. It directly binds to the growth factor, thereby inhibiting its interaction with the Fibroblast Growth Factor Receptor (FGFR) on endothelial cells. This interruption of the bFGF/FGFR signaling axis leads to the suppression of downstream pathways responsible for endothelial cell proliferation, migration, and tube formation.



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Caption: Mechanism of **PNU-145156E** Action.

Data Presentation

The following tables summarize the available quantitative data on the effects of **PNU-145156E** in various preclinical models.

Table 1: In Vitro Inhibition of bFGF-Induced Endothelial Cell Functions by **PNU-145156E**

Assay	Cell Type	bFGF Concentration	PNU-145156E Concentration	Observed Effect	Reference
Proliferation	Bovine Aortic Endothelial Cells	Not Specified	Not Specified	Inhibition	[1]
Motility	Bovine Aortic Endothelial Cells	Not Specified	Not Specified	Inhibition	[1]
Proliferation	Bovine Capillary Endothelial Cells	Not Specified	Not Specified	No Cytotoxic Effect	[1]

Table 2: In Vivo Anti-Angiogenic Activity of **PNU-145156E**

Assay Model	Animal Model	Angiogenic Stimulus	PNU-145156E Administration	Observed Effect	Reference
Endothelial Cell Assay	Not Specified	Not Specified	Not Specified	Inhibition of Angiogenesis	[1]
Sponge Assay	Not Specified	Not Specified	Not Specified	Inhibition of Angiogenesis	[1]
Chorioallantoic Membrane (CAM) Assay	Chick Embryo	Not Specified	Not Specified	Inhibition of Angiogenesis	[1]
Mouse Embryo Growth Assay	Mouse	Not Specified	Not Specified	Inhibition of Angiogenesis	[1]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of **PNU-145156E** on bFGF-dependent angiogenesis are provided below.

In Vitro Assays

1. Endothelial Cell Proliferation Assay

This assay measures the effect of **PNU-145156E** on the proliferation of endothelial cells stimulated with bFGF.

- Materials:
 - Human Umbilical Vein Endothelial Cells (HUVECs)
 - Endothelial Cell Growth Medium (EGM-2)

- Recombinant human bFGF
- **PNU-145156E**
- 96-well tissue culture plates
- Cell proliferation reagent (e.g., MTT, WST-1)
- Plate reader
- Protocol:
 - Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight.
 - Starve the cells in a basal medium (EBM-2) with 0.5% FBS for 4-6 hours.
 - Prepare different concentrations of **PNU-145156E** in EBM-2.
 - Pre-incubate bFGF (e.g., 10 ng/mL) with the various concentrations of **PNU-145156E** for 30 minutes at 37°C.
 - Remove the starvation medium from the cells and add the bFGF/**PNU-145156E** mixtures. Include controls for basal proliferation (no bFGF) and stimulated proliferation (bFGF alone).
 - Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
 - Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
 - Measure the absorbance at the appropriate wavelength using a plate reader.
 - Calculate the percentage of inhibition of proliferation for each concentration of **PNU-145156E**.

2. Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of **PNU-145156E** to inhibit the chemotactic migration of endothelial cells towards a bFGF gradient.

- Materials:
 - HUVECs
 - Boyden chamber inserts (8 μ m pore size)
 - 24-well companion plates
 - Fibronectin-coated inserts
 - Recombinant human bFGF
 - **PNU-145156E**
 - Calcein-AM or DAPI stain
- Protocol:
 - Starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours.
 - Add EBM-2 containing bFGF (e.g., 20 ng/mL) to the lower chamber of the 24-well plate.
 - In the upper chamber (the insert), add starved HUVECs (e.g., 5×10^4 cells) resuspended in EBM-2 containing various concentrations of **PNU-145156E**.
 - Incubate for 4-6 hours at 37°C.
 - Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix and stain the migrated cells on the lower surface of the membrane with Calcein-AM or DAPI.
 - Count the number of migrated cells in several random fields under a fluorescence microscope.

- Express the data as the percentage of migration relative to the bFGF-stimulated control.

3. Endothelial Cell Tube Formation Assay

This assay evaluates the effect of **PNU-145156E** on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

- Materials:
 - HUVECs
 - Basement membrane extract (e.g., Matrigel)
 - 96-well plate
 - Recombinant human bFGF
 - **PNU-145156E**
 - Calcein-AM stain (optional)
- Protocol:
 - Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
 - Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
 - Harvest and resuspend HUVECs ($1-2 \times 10^4$ cells/well) in EBM-2 containing bFGF (e.g., 10 ng/mL) and different concentrations of **PNU-145156E**.
 - Gently add the cell suspension to the Matrigel-coated wells.
 - Incubate for 6-18 hours at 37°C.
 - Observe and photograph the formation of tube-like structures using a phase-contrast microscope.
 - Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software (e.g., ImageJ).

In Vivo Assays

1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to assess angiogenesis.

- Materials:
 - Fertilized chicken eggs
 - Thermostable filter paper discs or sterile sponges
 - Recombinant human bFGF
 - **PNU-145156E**
 - Stereomicroscope
- Protocol:
 - Incubate fertilized chicken eggs at 37°C in a humidified incubator.
 - On day 3 of incubation, create a small window in the eggshell to expose the CAM.
 - On day 8-10, place a sterile filter paper disc or sponge soaked with bFGF (e.g., 1 µg) and different concentrations of **PNU-145156E** onto the CAM. A control disc should contain bFGF alone.
 - Seal the window and continue incubation for 48-72 hours.
 - Observe the area around the disc for the formation of new blood vessels radiating towards the disc.
 - Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc.

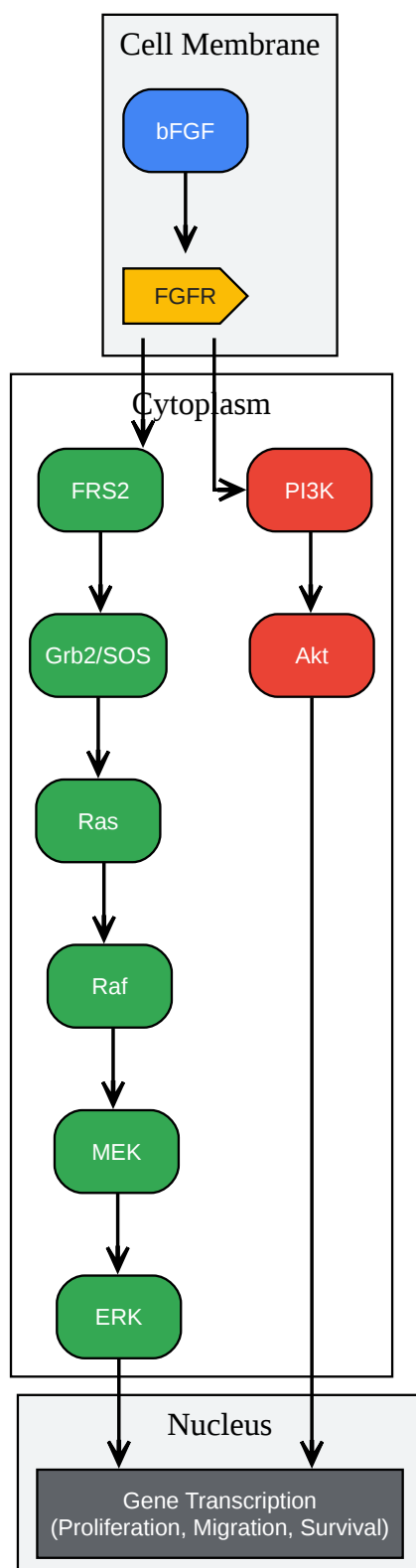
2. Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

- Materials:
 - Matrigel (growth factor reduced)
 - Recombinant human bFGF
 - **PNU-145156E**
 - Immunocompromised mice (e.g., nude mice)
 - Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
- Protocol:
 - Thaw Matrigel on ice and mix it with bFGF (e.g., 100 ng) and the desired concentration of **PNU-145156E**. Keep the mixture on ice.
 - Inject the Matrigel mixture (e.g., 0.5 mL) subcutaneously into the flank of the mice.
 - After 7-14 days, excise the Matrigel plugs.
 - Quantify angiogenesis by:
 - Measuring the hemoglobin content of the plugs using a hemoglobin assay kit as an indicator of blood vessel formation.
 - Performing immunohistochemical staining of plug sections with an endothelial cell marker (e.g., CD31) and quantifying the microvessel density.

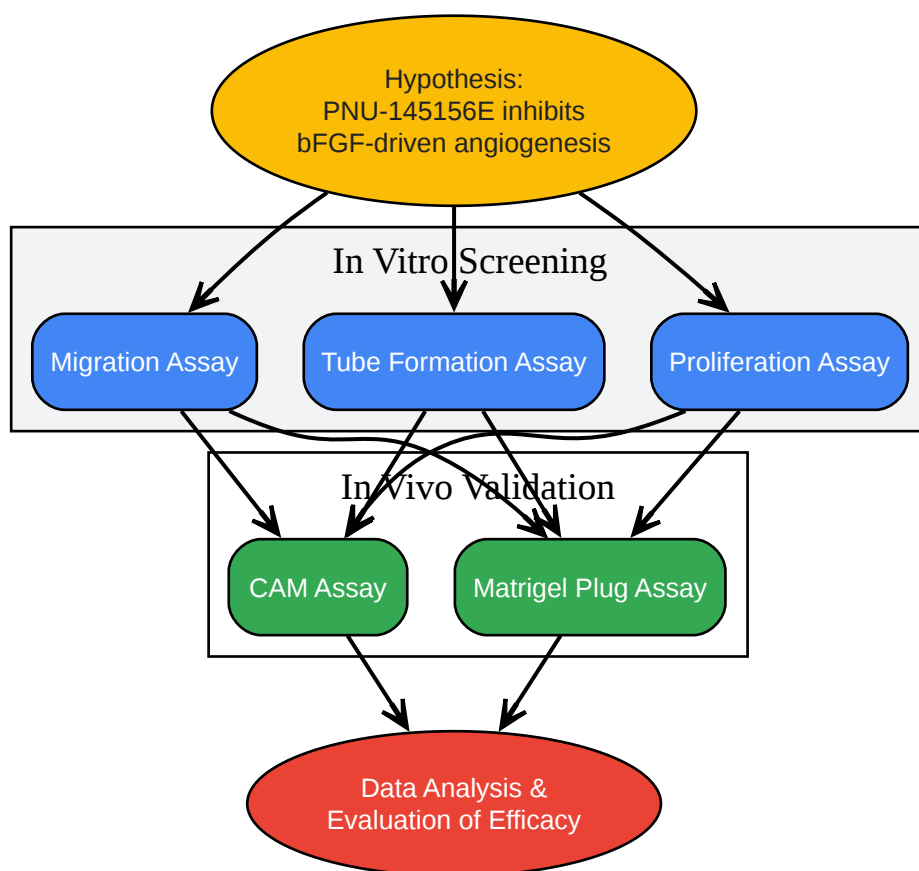
Signaling Pathways and Experimental Workflows

The following diagrams visualize the bFGF signaling pathway and a general experimental workflow for testing anti-angiogenic compounds.



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Caption: bFGF/FGFR Signaling Pathway in Angiogenesis.



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Caption: Experimental Workflow for Anti-Angiogenic Drug Testing.

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References

- 1. aacrjournals.org [aacrjournals.org]
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